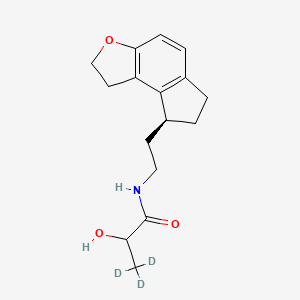

Ramelteon Metabolite M-II-d3

Description

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNIJYHXMJYJN-PJCDIQNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Deuterated Ramelteon Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of deuterated metabolites of Ramelteon, a selective MT1/MT2 receptor agonist used in the treatment of insomnia. The focus of this document is to provide a comprehensive overview of the metabolic pathways of Ramelteon, and to propose a viable synthetic route for the preparation of its deuterated metabolites, which are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Ramelteon and its Metabolism

Ramelteon, chemically known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, undergoes extensive first-pass metabolism in the liver.[1][2] The primary metabolic routes involve oxidation, specifically hydroxylation and carbonylation, followed by secondary metabolism to form glucuronide conjugates.[2] The major cytochrome P450 isozyme responsible for the hepatic metabolism of Ramelteon is CYP1A2, with minor contributions from CYP2C and CYP3A4 enzymes.[1][2]

This metabolism results in several metabolites, with the most significant being the M-II metabolite. M-II is an active metabolite formed through hydroxylation and circulates at concentrations 20- to 100-fold higher than the parent drug.[2] Although it has a slightly lower affinity for the MT1 and MT2 receptors compared to Ramelteon, its high systemic exposure suggests a significant contribution to the overall therapeutic effect.[2][3] Other identified metabolites include M-I, M-III, and M-IV.[2]

The metabolic pathway of Ramelteon is depicted in the following diagram:

Importance of Deuterated Metabolites

Deuterated analogs of drug metabolites serve as invaluable internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The introduction of deuterium atoms results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference allows for its clear distinction from the non-deuterated endogenous or administered compound in a biological matrix, while its similar physicochemical properties ensure comparable behavior during sample preparation and chromatographic separation. This leads to more accurate and precise quantification of the metabolite in pharmacokinetic and drug metabolism studies.

Proposed Synthesis of a Deuterated Ramelteon Metabolite (M-II-d3)

The overall synthetic workflow can be visualized as follows:

References

Isotopic Labeling of Ramelteon for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Ramelteon, a selective melatonin receptor agonist, for the purpose of elucidating its metabolic fate. This document details the synthesis of isotopically labeled Ramelteon, experimental protocols for in vitro and in vivo metabolic studies, and quantitative data derived from such investigations.

Introduction to Ramelteon Metabolism

Ramelteon undergoes extensive first-pass metabolism, primarily in the liver, which results in a low oral bioavailability of approximately 1.8%.[1] The metabolic pathways are predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor, followed by the CYP2C subfamily and CYP3A4 to a lesser extent.[2][3][4][5] The primary metabolic transformations involve hydroxylation and carbonylation, leading to the formation of several metabolites.[1][2] The major active metabolite, M-II, is formed through hydroxylation and exhibits significantly higher systemic exposure than the parent drug.[2][5] Understanding the metabolic profile of Ramelteon is crucial for a comprehensive assessment of its efficacy and safety. Isotopic labeling is an indispensable tool for these investigations, enabling accurate tracing and quantification of the drug and its metabolites in biological systems.

Synthesis of Isotopically Labeled Ramelteon

For metabolic studies, particularly human Absorption, Distribution, Metabolism, and Excretion (ADME) studies, Ramelteon is typically labeled with carbon-14 (¹⁴C). A common and efficient strategy for introducing the ¹⁴C label is during the final step of the synthesis, which involves the acylation of the amine precursor with propionyl chloride. By utilizing [1-¹⁴C]propionyl chloride, the radiolabel is incorporated into a metabolically stable position within the propionamide side chain.

Experimental Protocol: Synthesis of [¹⁴C]Ramelteon

This protocol describes a plausible method for the synthesis of [¹⁴C]Ramelteon based on established synthetic routes for Ramelteon.

Materials:

-

(S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine (Ramelteon amine precursor)

-

[1-¹⁴C]Propionyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Reagents and solvents for work-up and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood suitable for handling radiolabeled compounds, dissolve the Ramelteon amine precursor in anhydrous dichloromethane.

-

Base Addition: Cool the solution in an ice bath and add triethylamine.

-

Acylation: Slowly add a solution of [1-¹⁴C]propionyl chloride in anhydrous dichloromethane to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude [¹⁴C]Ramelteon by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analytical Verification: Confirm the identity, purity, and specific activity of the final product using appropriate analytical techniques, including High-Performance Liquid Chromatography (HPLC) with radiometric detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Metabolism Studies

In vitro metabolism studies using human liver microsomes are essential for identifying the enzymes responsible for a drug's metabolism and for predicting potential drug-drug interactions.

Experimental Protocol: Metabolism of Ramelteon in Human Liver Microsomes

Materials:

-

[¹⁴C]Ramelteon

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19, ketoconazole for CYP3A4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., deuterium-labeled Ramelteon)

Procedure:

-

Incubation: Pre-incubate [¹⁴C]Ramelteon with human liver microsomes in phosphate buffer at 37°C.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Enzyme Inhibition (Optional): To identify the specific CYP enzymes involved, perform parallel incubations in the presence of selective CYP inhibitors.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.

In Vivo Metabolism Studies (Human ADME)

Human ADME studies using radiolabeled compounds are the gold standard for understanding the complete metabolic fate of a drug in humans.

Experimental Protocol: Human ADME Study of [¹⁴C]Ramelteon

This protocol is a representative example based on the available data from a clinical study.

Study Design:

-

Subjects: A small cohort of healthy male volunteers.

-

Dose Administration: A single oral dose of 16 mg of [¹⁴C]Ramelteon.

-

Sample Collection: Collect blood, urine, and feces at predetermined time intervals over a period of several days.

Procedure:

-

Dosing: Administer a single oral dose of [¹⁴C]Ramelteon to the subjects.

-

Biological Sample Collection: Collect blood samples at various time points to determine the pharmacokinetic profiles of the parent drug and its metabolites. Collect all urine and feces for a specified period to determine the routes and extent of excretion.

-

Radioactivity Measurement: Determine the total radioactivity in all collected samples using liquid scintillation counting.

-

Metabolite Profiling: Profile the radioactive components in plasma, urine, and feces using HPLC with radiometric detection.

-

Metabolite Identification: Isolate and identify the structure of the major metabolites using LC-MS/MS and NMR spectroscopy.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for Ramelteon and its major metabolites, such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

The following tables summarize the key quantitative data from the metabolic studies of Ramelteon.

Table 1: In Vitro Metabolism of Ramelteon in Human Liver Microsomes

| CYP450 Isozyme | Contribution to Metabolism |

| CYP1A2 | ~49% |

| CYP2C Subfamily | ~42% |

| CYP3A4 | ~9% |

Data compiled from studies on Ramelteon metabolism in human liver microsomes.[3]

Table 2: Human ADME Study of a Single 16 mg Oral Dose of [¹⁴C]Ramelteon

| Parameter | Result |

| Excretion Routes | |

| Total Radioactivity Recovered in Urine | 84% |

| Total Radioactivity Recovered in Feces | 4% |

| Major Metabolite Exposure | |

| Systemic Exposure of M-II vs. Ramelteon | 20- to 100-fold higher |

| Pharmacokinetic Parameters (Ramelteon) | |

| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours |

| Elimination Half-life | 1-2.6 hours |

| Pharmacokinetic Parameters (Metabolite M-II) | |

| Elimination Half-life | 2-5 hours |

Data from a human ADME study with [¹⁴C]Ramelteon.[1][6]

Visualizations

Metabolic Pathway of Ramelteon

Caption: Metabolic pathway of Ramelteon in humans.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of Ramelteon.

Logical Flow of a Human ADME Study

Caption: Logical flow of a human ADME study. Logical flow of a human ADME study.

References

- 1. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaron.com [pharmaron.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

The Pharmacokinetics of Ramelteon and Its Major Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ramelteon, a selective melatonin receptor agonist, and its primary active metabolite, M-II. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the absorption, distribution, metabolism, and excretion (ADME) of ramelteon, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Ramelteon is a hypnotic agent that selectively targets the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus of the hypothalamus, playing a role in the regulation of the sleep-wake cycle.[1][2] Unlike traditional hypnotics, it has no significant affinity for GABA receptors.[1][2] A thorough understanding of its pharmacokinetic profile is crucial for its safe and effective therapeutic use. This guide delves into the metabolic journey of ramelteon and its metabolites, providing a detailed repository of pharmacokinetic data and methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of ramelteon and its major active metabolite, M-II, have been characterized in healthy adults and various patient populations. Ramelteon exhibits rapid absorption and extensive first-pass metabolism.[1][3]

Absorption

Ramelteon is rapidly absorbed following oral administration, with total absorption being at least 84%.[1][4] However, due to substantial first-pass metabolism, its absolute oral bioavailability is low, approximately 1.8%.[1][4] Peak plasma concentrations (Tmax) are typically reached within 0.5 to 1.5 hours in a fasted state.[1][4]

The presence of a high-fat meal can affect the absorption of ramelteon, leading to a delayed Tmax by about 45 minutes, a 22% decrease in Cmax, and a 31% increase in the area under the curve (AUC).[5]

Distribution

Ramelteon has a mean volume of distribution of 73.6 L, indicating significant tissue distribution.[4] It is approximately 82% bound to plasma proteins, primarily albumin, and this binding is independent of drug concentration.[1][4] The major metabolite, M-II, is about 70% bound to plasma proteins.[6]

Metabolism

Ramelteon undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways involve oxidation to hydroxyl and carbonyl derivatives, followed by glucuronide conjugation.[3][4]

The primary cytochrome P450 (CYP) isozyme responsible for ramelteon's metabolism is CYP1A2.[4][7] To a lesser extent, CYP2C enzymes and CYP3A4 are also involved.[4][7] The major active metabolite, M-II, is formed through hydroxylation.[4] Other identified metabolites include M-I, M-III, and M-IV.[7] The systemic exposure to M-II is approximately 20- to 100-fold higher than that of the parent drug.[1][4]

Excretion

Ramelteon is primarily excreted as metabolites in the urine.[1] Following a radiolabeled oral dose, about 84% of the radioactivity is recovered in the urine and approximately 4% in the feces.[4][8] Less than 0.1% of the dose is excreted as the unchanged parent compound.[1][4] The elimination half-life of ramelteon is short, ranging from 1 to 2.6 hours, while the half-life of M-II is longer, between 2 to 5 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for ramelteon and its major metabolite, M-II, in healthy adults.

Table 1: Pharmacokinetic Parameters of Ramelteon in Healthy Adults (Single 8 mg Dose)

| Parameter | Value | Reference |

| Tmax (h) | 0.5 - 1.5 | [1][4] |

| Cmax (ng/mL) | 4.50 ± 4.64 | [1] |

| AUC (ng·h/mL) | 18.7 ± 19.4 (for 16mg dose) | [9] |

| Half-life (t½) (h) | 1.0 - 2.6 | [1] |

| Oral Bioavailability (%) | 1.8 | [1][4] |

| Protein Binding (%) | ~82 | [1][4] |

Table 2: Pharmacokinetic Parameters of M-II in Healthy Adults (Single 8 mg Ramelteon Dose)

| Parameter | Value | Reference |

| Tmax (h) | 1.1 ± 0.5 | [1] |

| Cmax (ng/mL) | 136 ± 36 | [1] |

| AUC (ng·h/mL) | Data not specified | |

| Half-life (t½) (h) | 2.0 - 5.0 | [1] |

| Protein Binding (%) | ~70 | [6] |

Note: Values are presented as mean ± standard deviation where available.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the pharmacokinetic evaluation of ramelteon.

Human Pharmacokinetic Study Protocol

Objective: To determine the single-dose pharmacokinetic profile of ramelteon and its M-II metabolite in healthy volunteers.

Study Design: An open-label, single-dose study.[10]

Subjects: Healthy adult male and female volunteers.[10]

Procedure:

-

Screening: Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria.

-

Dosing: Following an overnight fast, subjects receive a single oral dose of ramelteon (e.g., 8 mg).[11]

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[12]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of ramelteon and M-II are determined using a validated LC-MS/MS method.[1]

Bioanalytical Method: LC-MS/MS

Objective: To quantify ramelteon and M-II in human plasma.

Methodology:

-

Sample Preparation: A protein precipitation method is typically used. An internal standard (e.g., diazepam) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile or methanol).[1] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

-

Chromatographic Separation: The analytes are separated on a C18 reverse-phase HPLC column using a mobile phase gradient.[1]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.[1] Specific precursor-to-product ion transitions for ramelteon, M-II, and the internal standard are monitored.

-

Calibration and Quantification: A calibration curve is generated using blank plasma spiked with known concentrations of ramelteon and M-II. The concentrations in the study samples are then calculated from this curve.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the CYP enzymes responsible for ramelteon metabolism.

Methodology:

-

Incubation: Ramelteon is incubated with human liver microsomes in the presence of an NADPH-generating system.[4]

-

Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors for different CYP enzymes (e.g., fluvoxamine for CYP1A2, ketoconazole for CYP3A4).[4]

-

Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed. A decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Visualizations

Ramelteon Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ramelteon binding to its target receptors.

Caption: Ramelteon's signaling cascade leading to sleep promotion.

Experimental Workflow for a Human Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical pharmacokinetic study of ramelteon.

Caption: Workflow of a typical ramelteon pharmacokinetic study.

Ramelteon Metabolism Pathway

This diagram illustrates the primary metabolic pathway of ramelteon.

Caption: Primary metabolic pathway of ramelteon.

References

- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. | Semantic Scholar [semanticscholar.org]

- 3. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]

- 4. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ramelteon [dailymed.nlm.nih.gov]

- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ramelteon - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Metabolic Fate of Ramelteon in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and identification of Ramelteon metabolites in humans. Ramelteon, a selective MT1/MT2 receptor agonist, undergoes extensive first-pass metabolism, resulting in a complex profile of metabolites. Understanding these metabolic pathways is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions.

Overview of Ramelteon Metabolism

Ramelteon is extensively metabolized in humans, primarily through oxidation via cytochrome P450 (CYP) enzymes.[1][2] The main routes of biotransformation include hydroxylation and carboxylation, with subsequent secondary metabolism leading to glucuronide conjugates.[1][3] The major circulating and pharmacologically active metabolite is M-II, a product of hydroxylation.[1][4] Studies indicate that after oral administration, approximately 84% of the dose is excreted in the urine and 4% in the feces, with negligible amounts of the unchanged drug being excreted, highlighting the extensive nature of its metabolism.[2]

Key Metabolites of Ramelteon

Four primary metabolites of Ramelteon have been identified in human serum: M-I, M-II, M-III, and M-IV.[4] Of these, M-II is the most significant due to its substantial systemic exposure and pharmacological activity.

Quantitative Data on Ramelteon and its Major Metabolite M-II

| Compound | Description | Systemic Exposure (AUC) vs. Ramelteon | Half-life (t½) | Receptor Binding Affinity (vs. Ramelteon) |

| Ramelteon | Parent Drug | - | 0.83–1.90 hours[1] | - |

| M-II | Monohydroxylated Metabolite | Approximately 20-100 times higher[5] | ~2.56 hours[4] | ~1/10th for MT1 and ~1/5th for MT2[5] |

Metabolic Pathways and Enzymology

The metabolism of Ramelteon is primarily mediated by the cytochrome P450 system in the liver.

-

Primary Metabolism: The initial oxidative metabolism of Ramelteon is catalyzed by several CYP isozymes. CYP1A2 is the major enzyme responsible for Ramelteon's metabolism, with the CYP2C subfamily and CYP3A4 also playing a role, albeit to a lesser extent.[1][6] The main metabolic reactions include hydroxylation on the ethyl side chain and at the benzylic position of the cyclopentyl ring.[6]

-

Secondary Metabolism: Following primary oxidation, the resulting metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.[2]

Below is a diagram illustrating the primary metabolic pathways of Ramelteon.

Caption: Primary metabolic pathways of Ramelteon in humans.

Experimental Protocols for Metabolite Identification

The identification and characterization of Ramelteon metabolites have been accomplished through a combination of in vitro and in vivo studies.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to identify the metabolites formed from Ramelteon by human liver enzymes and to determine the specific CYP450 enzymes involved.

Methodology:

-

Incubation: Ramelteon is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.

-

Enzyme Inhibition: To identify the contributing CYP enzymes, incubations are performed in the presence of specific chemical inhibitors for CYP1A2, CYP2C19, and CYP3A4.[6]

-

Recombinant Enzymes: Further confirmation is obtained by incubating Ramelteon with recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C19, CYP3A4).[6]

-

Sample Analysis: Following incubation, the samples are processed to stop the reaction and extract the metabolites.

-

LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.[7]

The following diagram outlines the workflow for the in vitro metabolism study.

Caption: Workflow for in vitro metabolite identification of Ramelteon.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A human ADME study provides the definitive data on the metabolic fate of a drug in the body.

Methodology:

-

Dosing: A single oral dose of radiolabeled ([¹⁴C]) Ramelteon is administered to healthy human subjects.[5]

-

Sample Collection: Blood, plasma, urine, and feces are collected at various time points post-dose.

-

Radioactivity Measurement: The total radioactivity in each sample is measured to determine the extent of absorption and routes of excretion.

-

Metabolite Profiling: Plasma, urine, and fecal extracts are analyzed using radio-chromatography (e.g., HPLC with a radiodetector) to separate the parent drug from its radioactive metabolites.

-

Structural Elucidation: The fractions corresponding to the major metabolites are collected and subjected to further analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structures.

Conclusion

The metabolism of Ramelteon is a rapid and extensive process, primarily driven by CYP1A2, leading to the formation of several metabolites. The major active metabolite, M-II, exhibits significantly higher systemic exposure than the parent drug and likely contributes to the overall pharmacological effect of Ramelteon. A thorough understanding of these metabolic pathways, elucidated through rigorous in vitro and in vivo studies, is fundamental for drug development professionals in optimizing therapeutic strategies and ensuring patient safety.

References

- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within pharmaceutical and drug development, the pursuit of precision and accuracy is paramount. Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of this field, yet it faces challenges from the inherent variability of biological matrices and the multi-step nature of sample preparation. This in-depth technical guide explores the critical role of deuterated internal standards in overcoming these challenges, ensuring the accuracy, precision, and robustness of quantitative bioanalytical assays.

The Core Principle: Mitigating Variability with Isotopic Analogs

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[1] This subtle increase in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[2][3] By adding a known and constant concentration of the deuterated internal standard to all samples, including calibration standards and quality controls, before sample processing, it serves as a reliable control throughout the entire analytical workflow.[2] Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[2]

The fundamental principle behind the use of a deuterated internal standard lies in isotope dilution mass spectrometry (IDMS).[4] In this technique, the ratio of the analyte's response to the internal standard's response is measured. Because both the analyte and the internal standard are affected similarly by experimental variations, this ratio remains constant, leading to more accurate and precise quantification.[4]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs. These benefits are critical for generating high-quality data that can withstand regulatory scrutiny.

-

Compensation for Matrix Effects : Biological matrices like plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5][6] This phenomenon, known as the matrix effect, is a major source of inaccuracy in LC-MS bioanalysis.[5] Because a deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences the same degree of matrix effects.[4][5] This co-elution ensures that any signal suppression or enhancement affects both the analyte and the internal standard equally, allowing for effective normalization and accurate quantification.[4]

-

Correction for Sample Preparation Variability : The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution.[3] During these stages, analyte loss can occur, leading to inaccurate results. A deuterated internal standard, when added at the beginning of the process, experiences the same physical and chemical stresses as the analyte.[2] Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, and the ratio of their responses will remain constant, ensuring accurate quantification.[1]

-

Improved Accuracy and Precision : By effectively compensating for both matrix effects and variability in sample recovery, deuterated internal standards significantly improve the accuracy and precision of bioanalytical methods.[3][7] This leads to more reliable and reproducible data, which is essential for making critical decisions in drug development.[3]

Quantitative Data Summary

The superior performance of deuterated internal standards compared to structural analogs is evident in bioanalytical method validation data. The following tables summarize typical performance characteristics.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |

| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | The deuterated internal standard more effectively compensates for matrix effects and recovery variations, leading to higher accuracy. |

| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | The close tracking of the analyte's behavior by the deuterated internal standard results in significantly better precision. |

| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[3] | Inconsistent compensation (can be >20% difference)[3] | The near-identical nature of the deuterated internal standard ensures it experiences the same matrix effects as the analyte, leading to effective normalization. |

Experimental Protocols

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.

Protocol 1: Assessment of Matrix Effects

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.

Materials:

-

Blank biological matrix (e.g., plasma, urine) from at least six different sources.

-

Analyte and deuterated internal standard stock solutions.

-

Mobile phases and reconstitution solvent.

-

LC-MS/MS system.

Procedure:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard in the reconstitution solvent.

-

Set B (Post-Spiked Matrix): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set A.

-

Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix from each of the six sources before the extraction process at the same concentrations as Set A.

-

-

Analyze the samples using the developed LC-MS/MS method.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

-

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

-

-

Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

-

IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

-

The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.

-

Protocol 2: Evaluation of Extraction Recovery

Objective: To determine the efficiency of the extraction process for both the analyte and the deuterated internal standard.

Materials:

-

Blank biological matrix.

-

Analyte and deuterated internal standard stock solutions.

-

Extraction solvents and reconstitution solvent.

-

LC-MS/MS system.

Procedure:

-

Prepare two sets of samples:

-

Set 1 (Pre-Spiked): Spike the analyte and internal standard into the blank matrix before extraction.

-

Set 2 (Post-Spiked): Extract the blank matrix and then spike the analyte and internal standard into the extracted matrix.

-

-

Process both sets of samples through the entire extraction and analysis procedure.

-

Calculate the Extraction Recovery:

-

% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100

-

-

The recovery of the analyte and the internal standard should be consistent and reproducible.

Visualizing Workflows and Logical Relationships

Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.

References

Ramelteon: A Selective Melatonin Agonist for the Treatment of Insomnia

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the properties of Ramelteon, a selective melatonin receptor agonist. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, receptor affinity, pharmacokinetics, and clinical efficacy.

Introduction

Ramelteon is a melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotic agents that target the gamma-aminobutyric acid (GABA) system, Ramelteon exhibits a novel mechanism of action by selectively targeting the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the brain.[3][4] This region is known as the body's "master clock" and plays a pivotal role in regulating the circadian rhythm underlying the normal sleep-wake cycle.[1][3] Ramelteon's high affinity and selectivity for these receptors, coupled with a favorable safety profile, make it a significant therapeutic option for insomnia.[2][5]

Receptor Binding and Affinity

Ramelteon demonstrates high affinity for both human MT1 and MT2 receptors, with a notable selectivity for MT1.[1][6] Its affinity for these receptors is reported to be 3 to 16 times higher than that of endogenous melatonin.[1][5] The drug has a significantly lower affinity for the MT3 receptor and no appreciable affinity for a wide range of other receptors, including those for benzodiazepines, dopamine, serotonin, and opioids, nor does it interfere with the activity of various enzymes.[1][6]

Table 1: Receptor Binding Affinity of Ramelteon vs. Melatonin

| Receptor | Ligand | Ki (pM) | Reference |

| Human MT1 | Ramelteon | 14.0 | [6][7] |

| Melatonin | 80 | [7] | |

| Human MT2 | Ramelteon | 112 | [6][7] |

| Melatonin | 383 | [7] | |

| Hamster MT3 | Ramelteon | 2,650,000 | [6][8] |

| Melatonin | 24,100 | [6] |

Mechanism of Action and Signaling Pathway

The sleep-promoting effects of Ramelteon are attributed to its agonist activity at MT1 and MT2 receptors in the SCN.[1] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] This signaling cascade is believed to be the primary mechanism through which Ramelteon influences the sleep-wake cycle.[4]

Pharmacokinetics

Ramelteon is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 0.75 hours.[1][10] However, it undergoes extensive first-pass metabolism, resulting in a low absolute oral bioavailability of 1.8%.[1][10]

Table 2: Pharmacokinetic Properties of Ramelteon

| Parameter | Value | Reference |

| Total Absorption | ≥84% | [1][5] |

| Absolute Bioavailability | 1.8% | [1][10] |

| Time to Peak Concentration (Tmax) | ~0.75 hours (fasted) | [10][11] |

| Protein Binding | ~82% (mainly to albumin) | [1][10] |

| Metabolism | Hepatic (primarily CYP1A2, also CYP2C and CYP3A4) | [1][12] |

| Elimination Half-life | 1-2.6 hours | [1][5] |

| Major Active Metabolite | M-II | [1] |

| M-II Half-life | 2-5 hours | [1] |

| Excretion | 84% urine, 4% feces | [1] |

The primary active metabolite of Ramelteon is M-II, which circulates at higher concentrations than the parent drug, although it has lower affinity for the MT1 and MT2 receptors.[1]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Ramelteon in treating insomnia characterized by difficulty with sleep onset.[1] Pooled analysis of four clinical trials showed that Ramelteon 8 mg significantly reduced the latency to persistent sleep (LPS) by an average of 13.1 minutes compared to placebo on the first two nights of treatment.[13]

Table 3: Summary of Key Clinical Trial Results for Ramelteon 8 mg

| Study Outcome | Ramelteon 8 mg | Placebo | P-value | Reference |

| Mean Latency to Persistent Sleep (LPS) - Nights 1 & 2 | 30.2 min | 43.3 min | <0.001 | [13] |

| Subjective Sleep Latency (sSL) - Week 1, 3, 5 | Significantly shorter | - | ≤0.001 | [14] |

| Subjective Total Sleep Time (sTST) - Week 1, 3, 5 | Significantly longer | - | ≤0.050 | [14] |

Long-term studies have also shown that Ramelteon maintains its efficacy over a period of up to six months without evidence of tolerance, rebound insomnia, or withdrawal effects upon discontinuation.[15][16]

Safety and Tolerability

Ramelteon is generally well-tolerated, with a side effect profile similar to placebo in many clinical trials.[15] The most commonly reported adverse events are somnolence, dizziness, fatigue, and nausea.[1] Importantly, Ramelteon has shown no potential for abuse or physical dependence and is not classified as a controlled substance.[4][16]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized representation based on common practices for determining receptor binding affinity.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors are cultured. The cells are harvested, and crude membrane fractions are prepared by homogenization followed by centrifugation.[6][17]

-

Binding Assay: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand, such as 2-[125I]iodomelatonin, and varying concentrations of the unlabeled competitor drug (Ramelteon).[17][18]

-

Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.[18][19]

-

Data Analysis: The data are analyzed using nonlinear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.

cAMP Production Assay

This protocol outlines the general steps to measure the effect of Ramelteon on cAMP production.

Methodology:

-

Cell Culture: CHO cells expressing human MT1 or MT2 receptors are cultured in appropriate media.

-

Treatment: The cells are pre-incubated with varying concentrations of Ramelteon. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.[2][6]

-

Measurement: The cells are then lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production by Ramelteon is analyzed to determine the IC50 value, which represents the concentration of Ramelteon that produces 50% of its maximal inhibitory effect.[2]

Conclusion

Ramelteon is a highly selective MT1/MT2 receptor agonist with a well-defined mechanism of action that differs from traditional hypnotics. Its favorable pharmacokinetic and safety profiles, combined with demonstrated efficacy in reducing sleep onset latency, establish it as a valuable therapeutic agent for the management of insomnia. The detailed understanding of its pharmacological properties provides a solid foundation for further research and development in the field of sleep medicine.

References

- 1. Ramelteon - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 5. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. apexbt.com [apexbt.com]

- 9. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. drugs.com [drugs.com]

- 12. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of ramelteon 8 mg on objective sleep latency in adults with chronic insomnia on nights 1 and 2: pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and Safety of 6-Month Nightly Ramelteon Administration in Adults with Chronic Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 18. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ora.uniurb.it [ora.uniurb.it]

In Vitro Pharmacological Profile of M-II, the Major Active Metabolite of Ramelteon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of M-II, the principal active metabolite of the selective melatonin receptor agonist, Ramelteon. The document details M-II's binding affinity and functional activity at the human MT1 and MT2 receptors, presenting quantitative data in a comparative format. Furthermore, it offers detailed experimental protocols for key assays and visual representations of associated signaling pathways and experimental workflows to support research and development in the field of sleep science and pharmacology.

Core Data Presentation: Comparative In Vitro Activity

The in vitro pharmacological characteristics of M-II have been evaluated in comparison to its parent compound, Ramelteon, and the endogenous ligand, melatonin. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) at human MT1 and MT2 receptors expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Melatonin Receptor Binding Affinity (Ki)

| Compound | MT1 Receptor Ki (pM) | MT2 Receptor Ki (pM) |

| M-II | 114[1][2] | 566[1][2] |

| Ramelteon | ~11.4 | ~113.2 |

| Melatonin | ~45.6 | ~377.3 |

Note: Ki values for Ramelteon and Melatonin are calculated based on reported fold-differences from M-II. M-II has approximately one-tenth the binding affinity of Ramelteon for the MT1 receptor and one-fifth for the MT2 receptor.[3][4] M-II's affinity for MT1 is 2.5-fold lower than melatonin, and its affinity for MT2 is approximately 1.5-fold lower than melatonin.[1][5]

Table 2: Melatonin Receptor Functional Potency (IC50) in cAMP Inhibition Assay

| Compound | MT1 Receptor IC50 (pM) | MT2 Receptor IC50 (pM) |

| M-II | 208[1][2][5] | 1,470[1][2][5] |

| Ramelteon | ~12.2 | ~52.5 |

| Melatonin | ~48.4 | ~918.8 |

Note: IC50 values for Ramelteon and Melatonin are calculated based on reported fold-differences from M-II. M-II is reported to be 17- to 25-fold less potent than Ramelteon in in vitro functional assays.[3][4] Specifically, the potency of M-II at the MT1 receptor is approximately 17-fold lower than Ramelteon and 4.3-fold lower than melatonin. At the MT2 receptor, M-II's potency is about 28-fold lower than Ramelteon and 1.6-fold lower than melatonin.[1][5]

Signaling Pathway and Experimental Workflows

The activation of MT1 and MT2 receptors by agonists like M-II primarily involves the Gαi subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Caption: MT1/MT2 Receptor Signaling Pathway.

The following diagrams illustrate the generalized workflows for the key in vitro assays used to characterize the activity of M-II.

Caption: Competitive Radioligand Binding Assay Workflow.

Caption: Forskolin-Stimulated cAMP Assay Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of M-II's in vitro activity.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of M-II for the human MT1 and MT2 receptors.

a. Materials:

-

Cell Membranes: Membranes prepared from CHO cells stably expressing either human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: M-II, serially diluted.

-

Non-specific Binding Control: 1 µM melatonin.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine, and a vacuum filtration manifold.

-

Scintillation Counter: Gamma counter for detecting ¹²⁵I.

b. Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 1 µM melatonin (for non-specific binding) or serially diluted M-II.

-

50 µL of 2-[¹²⁵I]-iodomelatonin at a final concentration of approximately 100-200 pM.

-

150 µL of the cell membrane preparation (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl).

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the M-II concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Functional Assay

This protocol measures the functional potency (IC50) of M-II as an agonist at the Gαi-coupled MT1 and MT2 receptors by quantifying its ability to inhibit forskolin-stimulated cAMP production.

a. Materials:

-

Cells: CHO cells stably expressing either human MT1 or MT2 receptors.

-

Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Test Compound: M-II, serially diluted.

-

Stimulant: Forskolin.

-

cAMP Detection Kit: A competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

b. Procedure:

-

Cell Culture and Seeding: Culture the cells to approximately 80-90% confluency. Harvest the cells and seed them into a 384-well plate at a density of approximately 5,000-10,000 cells per well. Incubate overnight.

-

Compound Addition: Remove the culture medium and add the assay buffer. Add varying concentrations of M-II to the wells and incubate at room temperature for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, pre-determined to elicit a submaximal cAMP response) to all wells (except for the basal control) and incubate for an additional 15-30 minutes at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the experimental readings to cAMP concentrations. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the M-II concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins upon receptor stimulation by an agonist.

a. Materials:

-

Cell Membranes: Membranes from CHO cells expressing MT1 or MT2 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

-

Test Compound: M-II, serially diluted.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Filtration System: As described for the radioligand binding assay.

-

Scintillation Counter: Liquid scintillation counter for detecting ³⁵S.

b. Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membranes (20-40 µg of protein).

-

Varying concentrations of M-II (or buffer for basal binding, or unlabeled GTPγS for non-specific binding).

-

Assay buffer containing 1 µM GDP.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the agonist-stimulated [³⁵S]GTPγS binding (as a percentage above basal) against the logarithm of the M-II concentration. Determine the EC50 and Emax values from the resulting dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 5. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Ramelteon and its Major Metabolite M-II in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of Ramelteon and its primary active metabolite, M-II, in human plasma. The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing the stable isotope-labeled internal standard, M-II-d3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in clinical and research settings. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise measurement of Ramelteon and M-II.

Introduction

Ramelteon is a selective agonist of the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1] Following administration, Ramelteon is extensively metabolized, with the major active metabolite being M-II.[2][3] The concentration of M-II in circulation can significantly exceed that of the parent drug, and it contributes to the overall pharmacological effect.[2][4] Therefore, the simultaneous quantification of both Ramelteon and M-II is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics.

This application note details a validated LC-MS/MS method for the simultaneous determination of Ramelteon and M-II in human plasma. The use of a stable isotope-labeled internal standard, Ramelteon metabolite M-II-d3, which is commercially available, provides excellent control over potential matrix effects and variations in sample processing and instrument response.[5] The described method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.[4][6]

Signaling Pathway

The metabolic pathway of Ramelteon to its active metabolite M-II is a key consideration in its pharmacological profile. This conversion is primarily mediated by cytochrome P450 enzymes in the liver.

Figure 1: Metabolic conversion of Ramelteon to its active metabolite M-II.

Experimental Protocol

This protocol is based on established methods for the analysis of Ramelteon and M-II in plasma, with the adaptation of M-II-d3 as the internal standard.[4][6]

1. Materials and Reagents

-

Ramelteon analytical standard

-

Ramelteon metabolite M-II analytical standard

-

This compound (Internal Standard)[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramelteon, M-II, and M-II-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of Ramelteon and M-II in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the M-II-d3 stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 200 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the M-II-d3 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Hedera ODS-2 C18 column (150 x 2.1 mm, 5 µm) or equivalent[4][6] |

| Mobile Phase | Methanol : 10 mM Ammonium Acetate with 0.1% Formic Acid (85:15, v/v)[4][6] |

| Flow Rate | 0.5 mL/min[4][6] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

5. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Ramelteon | 260.2 | 173.1 | 150 |

| M-II | 276.2 | 189.1 | 150 |

| M-II-d3 (IS) | 279.2 | 192.1 | 150 |

Note: The exact m/z values for M-II-d3 are predicted based on the structure of M-II and may require optimization.

Experimental Workflow

Figure 2: Workflow for the quantitative analysis of Ramelteon and M-II in plasma.

Quantitative Data

The following tables summarize the validation parameters for the quantitative analysis of Ramelteon and M-II in human plasma, compiled from published literature.

Table 1: Calibration Curve and LLOQ

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Ramelteon | 0.05 - 30.0[4][6] | 0.05 | > 0.99 |

| M-II | 1.00 - 250[4][6] | 1.00 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Ramelteon | LQC (0.1) | < 15% | < 15% | 85 - 115% |

| MQC (2.0) | < 15% | < 15% | 85 - 115% | |

| HQC (25.0) | < 15% | < 15% | 85 - 115% | |

| M-II | LQC (2.0) | < 15% | < 15% | 85 - 115% |

| MQC (20.0) | < 15% | < 15% | 85 - 115% | |

| HQC (200.0) | < 15% | < 15% | 85 - 115% | |

| Data presented as typical acceptance criteria for bioanalytical method validation. |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Ramelteon | LQC (0.1) | > 80% | 85 - 115% |

| MQC (2.0) | > 80% | 85 - 115% | |

| HQC (25.0) | > 80% | 85 - 115% | |

| M-II | LQC (2.0) | > 80% | 85 - 115% |

| MQC (20.0) | > 80% | 85 - 115% | |

| HQC (200.0) | > 80% | 85 - 115% | |

| Data presented as typical acceptance criteria for bioanalytical method validation. |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Ramelteon and its active metabolite M-II in human plasma. The use of the stable isotope-labeled internal standard M-II-d3 ensures high accuracy and reproducibility. The simple protein precipitation sample preparation method allows for efficient sample processing, making this method well-suited for high-throughput bioanalysis in support of pharmacokinetic and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of M-II-d3 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are fundamental in drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent.[1] Accurate and precise quantification of drug and metabolite concentrations in biological matrices is paramount for robust PK analysis. The use of a stable isotope-labeled internal standard (IS) is widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis.[2][3][4] M-II-d3, a deuterated analog of the metabolite M-II, serves as an ideal internal standard, ensuring high accuracy, precision, and robustness in quantitative bioanalytical methods.[2]

Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatographic separation and exhibit similar behavior during ionization.[3][5] This allows for effective correction of matrix effects, variations in sample recovery, and instrument response fluctuations.[3][6] This document provides detailed application notes and protocols for the utilization of M-II-d3 as an internal standard for the quantification of the M-II metabolite in pharmacokinetic studies.

Physicochemical Properties of M-II-d3

Stable isotope-labeled internal standards are designed to have physicochemical properties nearly identical to their unlabeled counterparts. The key difference is the mass-to-charge ratio (m/z), which allows for differentiation by the mass spectrometer.

| Property | Description | Reference |

| Chemical Structure | Identical to M-II with three deuterium atoms replacing three hydrogen atoms at a metabolically stable position. | N/A |

| Molecular Weight | Increased by approximately 3 Da compared to M-II. | N/A |

| Chromatographic Behavior | Co-elutes with M-II under identical chromatographic conditions.[4][5] | [4][5] |

| Ionization Efficiency | Nearly identical to M-II in the same ionization source.[4] | [4] |

| Isotopic Purity | High isotopic purity is crucial to prevent cross-talk between the analyte and IS signals. | [7] |

Experimental Protocols

The following protocols describe the preparation of samples and subsequent analysis using LC-MS/MS for the quantification of the M-II metabolite using M-II-d3 as an internal standard.

Stock and Working Solution Preparation

-

M-II and M-II-d3 Stock Solutions (1 mg/mL): Accurately weigh the reference standards of M-II and M-II-d3. Dissolve each in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL. Store at -20°C.

-

M-II Working Solutions (for calibration curve and quality controls): Prepare a series of working solutions by serially diluting the M-II stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the expected concentration range in the study samples.

-

M-II-d3 Internal Standard Working Solution: Dilute the M-II-d3 stock solution with the same solvent to a final concentration that yields a consistent and stable response in the LC-MS/MS system (e.g., 50 ng/mL).

Sample Preparation from Plasma

This protocol outlines a protein precipitation method, a rapid and effective technique for removing the majority of proteins from plasma samples.[2]

-

Sample Thawing: Thaw plasma samples (calibration standards, quality controls, and unknown study samples) at room temperature.

-

Internal Standard Spiking: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the M-II-d3 internal standard working solution. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

Analysis: Transfer the samples to autosampler vials for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation and the physicochemical properties of M-II.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of M-II from endogenous interferences |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | M-II: [M+H]+ > product ion; M-II-d3: [M+H]+ > product ion |

| Collision Energy | Optimized for each transition |

Data Presentation

The use of M-II-d3 as an internal standard allows for the generation of accurate and precise quantitative data. Below are representative tables summarizing typical validation and pharmacokinetic data.

Table 1: Calibration Curve for M-II in Plasma

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 1.0 | 0.012 ± 0.001 | 102.5 |

| 5.0 | 0.061 ± 0.004 | 101.2 |

| 25.0 | 0.305 ± 0.015 | 99.8 |

| 100.0 | 1.220 ± 0.058 | 100.5 |

| 500.0 | 6.105 ± 0.244 | 99.1 |

| 1000.0 | 12.210 ± 0.488 | 98.7 |

| Linearity (r²) | > 0.995 | N/A |

Table 2: Precision and Accuracy for M-II in Plasma

| QC Level | Concentration (ng/mL) | Intra-day (n=6) Precision (%CV) | Intra-day (n=6) Accuracy (%) | Inter-day (n=18) Precision (%CV) | Inter-day (n=18) Accuracy (%) |

| LLOQ | 1.0 | 6.8 | 103.1 | 8.2 | 101.5 |

| Low | 3.0 | 5.1 | 98.9 | 6.5 | 99.8 |

| Mid | 150.0 | 3.5 | 101.2 | 4.8 | 100.7 |

| High | 800.0 | 2.8 | 99.5 | 4.1 | 99.1 |

Table 3: Representative Pharmacokinetic Parameters of M-II

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 850.6 ± 125.3 |

| Tmax | h | 2.5 ± 0.8 |

| AUC(0-t) | ngh/mL | 4567.8 ± 987.2 |

| AUC(0-inf) | ngh/mL | 4789.1 ± 1012.5 |

| t1/2 | h | 8.2 ± 1.5 |

Signaling Pathways and Logical Relationships

The use of an internal standard is a critical component of the bioanalytical workflow, which directly impacts the reliability of pharmacokinetic data and subsequent modeling.

Caption: Logical flow of a pharmacokinetic study using an internal standard.

Conclusion

The use of M-II-d3 as an internal standard provides a robust and reliable method for the quantification of the M-II metabolite in biological matrices.[2] Its properties, which closely mimic those of the analyte, ensure accurate correction for analytical variability, leading to high-quality pharmacokinetic data.[3][4] The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of M-II-d3 in their bioanalytical workflows. Adherence to these guidelines will contribute to the generation of dependable data essential for the successful development of new therapeutic agents.

References

- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. cerilliant.com [cerilliant.com]

Application of M-II-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Application Note and Protocols for Researchers

Introduction

In the realm of drug discovery and development, understanding the metabolic fate and pharmacokinetic profile of a new chemical entity is paramount. Drug Metabolism and Pharmacokinetics (DMPK) studies are essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] One innovative strategy to enhance the DMPK properties of a drug is through deuteration, the selective replacement of hydrogen atoms with their stable isotope, deuterium.[3][4][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[4][6] This can result in a longer drug half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[4][5][7]

This document provides a detailed overview and experimental protocols for the application of a hypothetical deuterated compound, M-II-d3, in key in vitro DMPK assays. M-II-d3 is a deuterated analog of the parent compound M-II, with three deuterium atoms strategically placed at a primary site of metabolism. These protocols are designed for researchers, scientists, and drug development professionals to assess the potential benefits of deuteration on the metabolic stability and drug-drug interaction potential of M-II.

Compound Information

-

M-II: A hypothetical new chemical entity with promising therapeutic activity but limited by rapid metabolism.

-

M-II-d3: A deuterated analog of M-II, where three hydrogen atoms at a metabolically labile position have been replaced with deuterium. This modification is intended to slow down the rate of metabolism and improve the pharmacokinetic profile.

Key DMPK Assays for M-II-d3

The following sections provide detailed protocols for three fundamental in vitro DMPK assays:

-

Metabolic Stability Assay: To determine the rate at which M-II and M-II-d3 are metabolized by liver enzymes.

-

Cytochrome P450 (CYP) Inhibition Assay: To assess the potential of M-II and M-II-d3 to inhibit the activity of major drug-metabolizing CYP enzymes.

-

CYP Reaction Phenotyping Assay: To identify the specific CYP enzymes responsible for the metabolism of M-II and M-II-d3.

Metabolic Stability Assay

Objective: To compare the in vitro metabolic stability of M-II and M-II-d3 in human liver microsomes and hepatocytes. A higher metabolic stability for M-II-d3 would suggest a potential for a longer in vivo half-life.

Methodology:

This assay measures the disappearance of the parent compound over time when incubated with a metabolically active system like human liver microsomes (HLM) or cryopreserved hepatocytes.[8][9]

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of M-II and M-II-d3 in DMSO.

-

Thaw pooled human liver microsomes (or cryopreserved human hepatocytes) on ice.

-

Prepare a NADPH regenerating system (for microsomes) or appropriate incubation medium (for hepatocytes).

-

-

Incubation:

-

Pre-warm a 96-well plate containing the incubation buffer at 37°C.

-

Add the test compound (M-II or M-II-d3) to the wells to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the liver microsomes (final protein concentration of 0.5 mg/mL) or hepatocytes.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[8]

-

The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

The quenched samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

The percentage of the compound remaining at each time point is plotted against time.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

-

Data Presentation:

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| M-II | 15 | 46.2 |

| M-II-d3 | 45 | 15.4 |

| Control | ||

| Verapamil | 20 | 34.7 |

Visualization:

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of M-II and M-II-d3 to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][11]

Methodology:

This assay measures the ability of a test compound to inhibit the activity of specific CYP enzymes by monitoring the formation of a known metabolite from a probe substrate.[12]

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of M-II, M-II-d3, and positive control inhibitors at various concentrations.

-

Prepare solutions of CYP-specific probe substrates.

-

Thaw pooled human liver microsomes and prepare the NADPH regenerating system.

-

-

Incubation:

-